molecular formula C17H20N2O B7557192 N-(4-aminocyclohexyl)naphthalene-2-carboxamide

N-(4-aminocyclohexyl)naphthalene-2-carboxamide

Cat. No. B7557192
M. Wt: 268.35 g/mol
InChI Key: OYHKGBGHJLSEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminocyclohexyl)naphthalene-2-carboxamide, commonly known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has been classified as a Schedule I drug in the United States due to its potential for abuse and addiction. However, despite its legal status, AH-7921 has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

AH-7921 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The activation of this receptor leads to the inhibition of neurotransmitter release, which results in a reduction in pain perception.
Biochemical and Physiological Effects:
AH-7921 has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and euphoria. However, it also has the potential to produce adverse effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

AH-7921 has a number of advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for the use of smaller doses in experiments. However, its potential for abuse and addiction is a significant limitation, as it requires strict controls to prevent misuse.

Future Directions

There are a number of potential future directions for research on AH-7921. One area of interest is its potential as a pain reliever, particularly in cases where traditional opioids are ineffective or produce adverse effects. Another area of interest is its potential as a treatment for opioid addiction, as it has been shown to produce less respiratory depression than traditional opioids. Additionally, further research is needed to better understand the biochemical and physiological effects of AH-7921 and to develop strategies for minimizing its potential for abuse and addiction.

Synthesis Methods

The synthesis of AH-7921 involves the reaction of naphthalene-2-carboxylic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ammonium hydroxide to yield the final product.

Scientific Research Applications

AH-7921 has been the subject of scientific research due to its potential as a pain reliever and as a treatment for opioid addiction. Studies have shown that AH-7921 has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This has led to investigations into its potential as a pain reliever.

properties

IUPAC Name

N-(4-aminocyclohexyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-15-7-9-16(10-8-15)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15-16H,7-10,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHKGBGHJLSEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminocyclohexyl)naphthalene-2-carboxamide

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